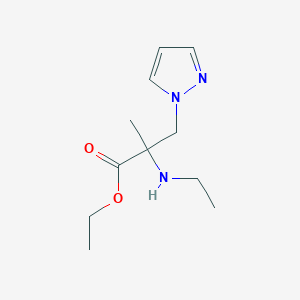

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16-5-2)9-14-8-6-7-13-14/h6-8,12H,4-5,9H2,1-3H3 |

InChI Key |

CXNWFJTXHBIRCM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C=CC=N1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Schemes

The synthesis of this compound generally involves multi-step organic transformations centered on the construction of the pyrazole ring, followed by functional group modifications to introduce the ethylamino and ester moieties.

Formation of the Pyrazole Ring:

The pyrazole core is typically synthesized via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This cyclization forms the heterocyclic pyrazole nucleus essential for biological activity.Alkylation of Pyrazole:

The pyrazole nitrogen is alkylated with ethyl bromoacetate or similar alkylating agents to introduce the ethyl ester group at the 3-position of the propanoate chain.Introduction of the Ethylamino Group:

The ethylamino substituent at the 2-position is introduced by nucleophilic substitution or reductive amination, often involving ethylamine reacting with an α-halo or α-keto ester intermediate.Methylation at the 2-Position:

The methyl group at the 2-position adjacent to the amino group is introduced either by using methyl-substituted starting materials or via methylation reactions during intermediate stages.

Representative Laboratory Synthesis Protocol

A typical laboratory-scale synthesis might proceed as follows:

Pyrazole Ring Synthesis:

Hydrazine hydrate reacts with a 1,3-diketone under reflux in ethanol to form 1H-pyrazole derivatives.Alkylation:

The pyrazole derivative is treated with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to afford the ethyl ester.Amination:

The intermediate ester is reacted with ethylamine under controlled heating (50–70 °C) to substitute the appropriate position with the ethylamino group.Purification:

The crude product is purified by recrystallization or chromatographic techniques to obtain this compound with high purity.

Industrial Production Considerations

For industrial-scale synthesis, the following optimizations are typically applied:

| Parameter | Optimal Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Temperature | 50–70 °C | Enhances reaction kinetics without decomposition |

| Solvent | Polar aprotic solvents (e.g., THF, dichloromethane) | Improves solubility and reaction rates |

| Catalyst/Base | Triethylamine or potassium carbonate (5–10 mol%) | Facilitates nucleophilic substitution |

| Reaction Time | 3–6 hours | Balances conversion and side product formation |

| Purification Method | Recrystallization, chromatography | Ensures high purity suitable for research or pharmaceutical use |

Continuous flow reactors and automated process controls are increasingly employed to improve reproducibility, scalability, and safety in industrial settings.

Comparative Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | References |

|---|---|---|---|---|

| Condensation + Alkylation | NaOH/EtOH, reflux, 30 min | 70–85 | Simple, cost-effective | |

| Microwave-assisted | 70 °C, 160 W, 3–5 min | 85 | Rapid, energy-efficient | |

| Click Chemistry (CuAAC) | CuSO4, sodium ascorbate, t-BuOH | 70 | High regioselectivity |

Reaction Mechanisms and Chemical Behavior

- The nucleophilic substitution of the pyrazole nitrogen by ethyl bromoacetate proceeds via an SN2 mechanism facilitated by base catalysis.

- The amination step involves nucleophilic attack of ethylamine on an electrophilic carbon center, often an α-halo or α-keto group.

- Steric hindrance from the methyl substituent at the 2-position slightly reduces reactivity compared to unsubstituted analogs, influencing reaction rates and yields.

- The pyrazole ring provides aromatic stabilization and potential hydrogen bonding sites, affecting both chemical reactivity and biological interactions.

Data Table: Reaction Yields and Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-diketone, EtOH, reflux | 75–90 | High selectivity for pyrazole ring |

| Alkylation | Ethyl bromoacetate, K2CO3, DMF, RT | 80–88 | Requires dry conditions |

| Amination | Ethylamine, 50–70 °C, 4 h | 70–85 | Controlled temperature critical |

| Purification | Recrystallization or chromatography | >95 purity | Essential for biological applications |

Analysis of Preparation Methods

Advantages and Challenges

Advantages:

The synthetic routes are relatively straightforward, allowing for moderate to high yields with standard laboratory equipment. The use of commercially available starting materials such as hydrazine, diketones, and ethyl bromoacetate facilitates accessibility.Challenges:

The presence of multiple functional groups requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition. The ethylamino group is prone to oxidation, necessitating inert atmosphere or antioxidant additives in some protocols. Scale-up can be complicated by increased viscosity and heat transfer issues.

Purity and Characterization

- Purity is typically confirmed by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, IR, MS).

- Structural confirmation is achieved through 1H and 13C NMR, showing characteristic chemical shifts for the pyrazole protons and the ethylamino substituent.

- Mass spectrometry confirms molecular weight consistent with the formula C10H18N4O2.

Research Findings on Reaction Optimization

- Microwave-assisted synthesis reduces reaction times significantly while maintaining or improving yields, making it attractive for rapid synthesis.

- Use of polar aprotic solvents enhances nucleophilicity and reaction rates in alkylation steps.

- Base strength and concentration impact the selectivity and yield of the alkylation and amination reactions.

Summary Table of Preparation Methods and Key Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + diketone, EtOH, reflux | 75–90 | High selectivity, mild conditions |

| Alkylation | Ethyl bromoacetate, K2CO3, DMF, RT | 80–88 | Dry conditions improve yield |

| Amination | Ethylamine, 50–70 °C, 4 h | 70–85 | Temperature control critical |

| Microwave-assisted method | 70 °C, 160 W, 3–5 min | 85 | Faster, energy-efficient |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethylamine in dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Compound 11a : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile

- Molecular Formula : C₁₇H₁₄N₆O₂

- Molecular Weight : 342.34 g/mol

- Key Features: Incorporates a pyrazole fused with a pyran ring and cyano groups.

- Synthesis: Derived from malononitrile and pyrazole precursors under reflux in 1,4-dioxane .

- Applications: Not explicitly stated, but pyran-pyrazole hybrids are often explored for antimicrobial or anticancer activity.

Compound 11b : Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

- Molecular Formula : C₁₉H₂₀N₅O₄

- Molecular Weight : 403.40 g/mol

- Key Features: Similar to 11a but includes an ethyl ester instead of a second cyano group.

- Synthesis: Uses ethyl cyanoacetate as a precursor under analogous conditions to 11a .

- Comparison: The ester group in 11b may enhance solubility compared to 11a, which has higher polarity due to dual cyano substituents.

Heterocyclic Analogues with Pyrrole or Triazole Rings

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.23 g/mol

- Key Features : Contains a pyrrole ring (one nitrogen atom) instead of pyrazole and an α,β-unsaturated ester.

- Synthesis: Prepared via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate .

Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate

- Key Features : Triazole ring replaces pyrazole, with additional tyrosine and acetamido groups.

- Applications: Designed for radiolabeling studies in peptide research, highlighting its utility in diagnostic imaging .

Derivatives with Modified Functional Groups

2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide

- Molecular Formula : C₉H₁₅N₅O

- Molecular Weight : 209.25 g/mol

- CAS No.: 1248421-16-0

Key Research Findings and Implications

- Structural Flexibility : The pyrazole ring in the target compound allows for diverse substitutions, as seen in 11a/11b (pyran fusion) and the propanamide derivative (ester-to-amide conversion). These modifications tune physicochemical properties like solubility and binding affinity.

- Heterocycle Impact: Replacing pyrazole with pyrrole (in the enoate derivative) or triazole (in the peptide conjugate) alters electronic properties and biological targeting. For example, triazole-containing compounds are prioritized in radiopharmaceuticals due to their stability .

- Synthetic Accessibility: Ethyl cyanoacetate and malononitrile are versatile precursors for generating structurally complex analogues, as demonstrated in 11a/11b synthesis .

Biological Activity

Ethyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 238.25 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : It has been suggested that it could act as a modulator for certain receptors, influencing neurotransmitter activity.

- Antimicrobial Activity : Similar compounds have shown broad-spectrum antimicrobial effects, which may extend to this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds with similar structures to this compound. Results indicated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound may share these properties, potentially inhibiting pro-inflammatory cytokines and mediators .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) production at concentrations above 50 µM.

| Concentration (µM) | TNF-α Production (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate, and how can intermediates be characterized?

- Methodology : A multi-step synthesis involving condensation reactions is typical. For example, pyrazole derivatives are often synthesized via reactions between aldehydes and ethyl cyanoacetate in ethanol, followed by amination steps. Intermediate characterization relies on NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups (e.g., ester, pyrazole rings) .

- Key Considerations : Monitor reaction progress using TLC and optimize pH/temperature to avoid side products like hydrolyzed esters.

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For example, impurity profiling in structurally related esters uses reverse-phase C18 columns with acetonitrile/water gradients .

- Key Considerations : Combine with mass spectrometry (LC-MS) to detect trace impurities (<0.1%) and validate against reference standards.

Q. What preliminary biological assays are suitable for screening its pharmacological activity?

- Methodology : Pyrazole-containing compounds are screened for antibacterial activity via broth microdilution (MIC determination against gram-positive/negative strains) . Metal ion complexation studies (e.g., UV-Vis titration with Cu²⁺ or Fe³⁺) can assess chelation potential .

- Key Considerations : Include positive controls (e.g., ciprofloxacin for antibiotics) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to prioritize non-toxic leads.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

- Methodology : Use X-ray crystallography for unambiguous confirmation. For example, SHELX programs refine crystal structures by analyzing diffraction data, resolving ambiguities in stereochemistry or tautomerism (e.g., pyrazole ring protonation states) .

- Key Considerations : Cross-validate with DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?

- Methodology : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., triethylamine), and reaction time. For instance, reports higher yields in ethanol under reflux .

- Key Considerations : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis identify degradation products. notes that pyrazole esters are stable at room temperature but may hydrolyze in acidic/basic conditions, forming carboxylic acids .

- Key Considerations : Use Arrhenius kinetics to predict shelf life and optimize formulations with antioxidants (e.g., BHT) for long-term storage.

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like bacterial DNA gyrase or cytochrome P450 enzymes. For pyrazole derivatives, focus on hydrogen bonding with active-site residues .

- Key Considerations : Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) and selectivity ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.